![molecular formula C14H10ClN5O4 B2628778 N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide CAS No. 375837-77-7](/img/structure/B2628778.png)

N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

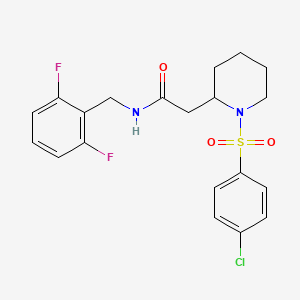

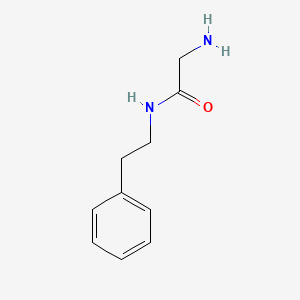

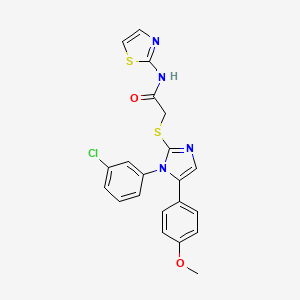

“N-{4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide” is a compound with the molecular formula C14H10ClN5O4 . It has an average mass of 347.713 Da and a monoisotopic mass of 347.042145 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1, whereas the corresponding bands in the spectra of aromatic nitro compounds occur at slightly lower frequencies .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .Scientific Research Applications

Chromatography Analysis

This compound is used as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines . It helps in the detection and analysis of these compounds, making it a valuable tool in analytical chemistry .

Fluorescent Derivatives

It is utilized in the preparation of fluorescent phospholipid-derivatives . These derivatives are highly fluorescent compounds used in a plethora of chemical and analytical processes .

Preparation of Hydroxynaphthofurazan

The compound is used in the synthesis of hydroxynaphthofurazan . This derivative has potential applications in various fields, including medicinal chemistry and materials science.

Preparation of 4-chloro-7-nitrobenzofurazan-didecanoylphosphatidylethanolamine

It is used in the preparation of 4-chloro-7-nitrobenzofurazan-didecanoylphosphatidylethanolamine . This compound could have potential applications in biological research and drug development.

Anticancer Research

Derivatives of this compound have shown promising results in anticancer research . For instance, N-(quinolin-2-yl)benzamide derivative, designed and synthesized as an anticancer sorafenib congener, presented interesting antiproliferative activity .

Antibacterial and Antifungal Applications

These derivatives are also known to exhibit antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial agents .

Antiparasitic Properties

The compound and its derivatives have shown potent antiparasitic properties . This opens up possibilities for their use in the treatment of parasitic infections .

Nano-Chemistry Applications

Compounds containing a disulphide moiety, like this one, are of high interest in nano-chemistry due to their easiness of attaching to noble nanoparticles . This makes them useful in the development of nanomaterials and nanotechnology applications .

Mechanism of Action

Target of Action

Compounds with similar structures have shown promising anticancer activity

Mode of Action

It is known that similar compounds interact with their targets through a nucleophilic substitution reaction .

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to cancer and other diseases .

Result of Action

Similar compounds have shown promising results in in-vitro anti-cancer activities .

Action Environment

Similar compounds have been studied in various environments, including in vitro and in vivo settings .

properties

IUPAC Name |

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O4/c1-7(21)16-8-2-4-9(5-3-8)17-11-6-10(15)12-13(19-24-18-12)14(11)20(22)23/h2-6,17H,1H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZSEDZGVKTOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((7-chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)

![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)